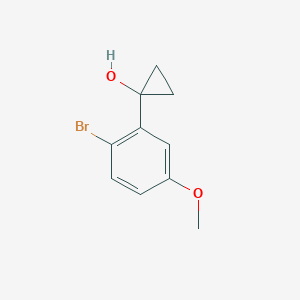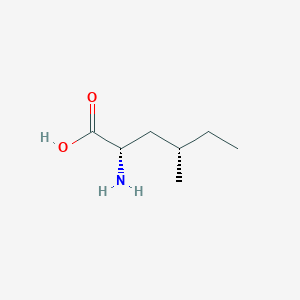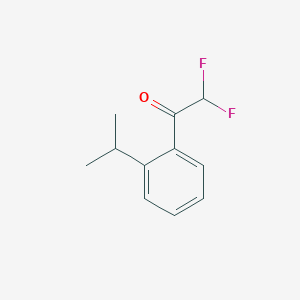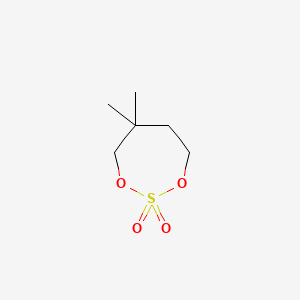![molecular formula C14H20N2O B15318653 4-[2-(2-pyrrolidinyl)phenyl]Morpholine](/img/structure/B15318653.png)
4-[2-(2-pyrrolidinyl)phenyl]Morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-pyrrolidinyl)phenyl]Morpholine is a chemical compound that features a morpholine ring substituted with a phenyl group, which is further substituted with a pyrrolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-pyrrolidinyl)phenyl]Morpholine typically involves the formation of the morpholine ring followed by the introduction of the phenyl and pyrrolidinyl groups. One common method involves the reaction of morpholine with a phenyl halide in the presence of a base to form 4-phenylmorpholine. This intermediate can then be reacted with a pyrrolidine derivative under suitable conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[2-(2-pyrrolidinyl)phenyl]Morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-formyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the morpholine ring.
Substitution: The phenyl and pyrrolidinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-formyl derivatives, while substitution reactions can produce a variety of substituted morpholine compounds .
Wissenschaftliche Forschungsanwendungen
4-[2-(2-pyrrolidinyl)phenyl]Morpholine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[2-(2-pyrrolidinyl)phenyl]Morpholine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Phenylmorpholine: A simpler analog with a phenyl group attached to the morpholine ring.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Uniqueness: 4-[2-(2-pyrrolidinyl)phenyl]Morpholine is unique due to the combination of the morpholine, phenyl, and pyrrolidinyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H20N2O |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
4-(2-pyrrolidin-2-ylphenyl)morpholine |
InChI |
InChI=1S/C14H20N2O/c1-2-6-14(16-8-10-17-11-9-16)12(4-1)13-5-3-7-15-13/h1-2,4,6,13,15H,3,5,7-11H2 |
InChI-Schlüssel |
UHUVCGGVBRKSMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=CC=CC=C2N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


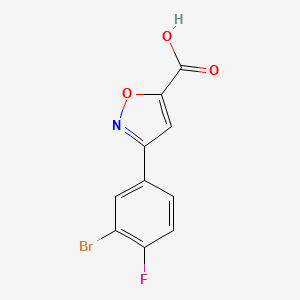
![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)
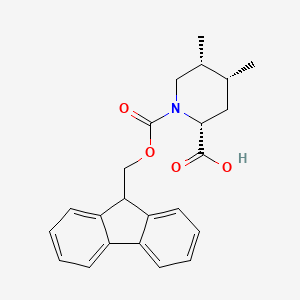
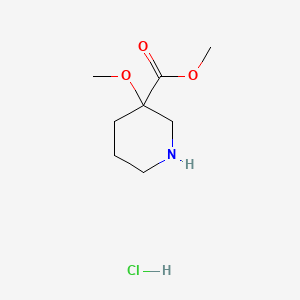
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B15318622.png)

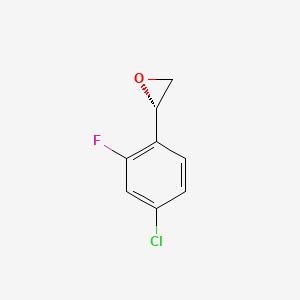
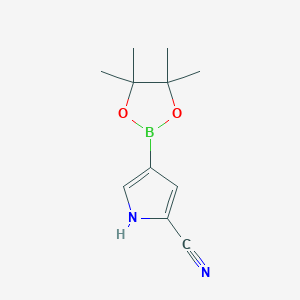
![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)
